molecular formula C12H18ClNO B1659731 (S)-6-Isopropylchroman-4-amine hcl CAS No. 676134-25-1

(S)-6-Isopropylchroman-4-amine hcl

Cat. No. B1659731
CAS RN: 676134-25-1
M. Wt: 227.73
InChI Key: MKGWECWQYNDBFZ-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-6-Isopropylchroman-4-amine HCl, also known as (S)-4-amino-6-isopropyl-2-(1H)-chromanone hydrochloride, is a chemical compound that has been studied for its potential use in the treatment of neurological disorders. It is a derivative of the natural product (-)-nicotine, which has been shown to have neuroprotective and cognitive-enhancing properties. In

Mechanism of Action

The exact mechanism of action of (S)-6-Isopropylchroman-4-amine HCl is not fully understood. However, it is believed to act on several neurotransmitter systems in the brain, including acetylcholine, dopamine, and glutamate. The compound has been shown to modulate the activity of these neurotransmitters, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function and memory in animal models. The compound has also been shown to reduce inflammation and oxidative stress, which are thought to contribute to the development of neurological disorders. Additionally, this compound has been shown to protect against neuronal damage, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (S)-6-Isopropylchroman-4-amine HCl in lab experiments is that it has been shown to have low toxicity and few side effects. This makes it a promising candidate for further research and potential clinical use. However, one limitation is that more research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on (S)-6-Isopropylchroman-4-amine HCl. One area of interest is the compound's potential use in the treatment of Alzheimer's disease. Studies have shown that this compound can reduce amyloid-beta accumulation in the brain, which is a hallmark of Alzheimer's disease. Another area of interest is the compound's potential use in the treatment of schizophrenia. Studies have shown that this compound can improve cognitive function and reduce symptoms of schizophrenia in animal models. Further research is needed to determine the potential therapeutic applications of this compound in these and other neurological disorders.

Scientific Research Applications

Research has shown that (S)-6-Isopropylchroman-4-amine HCl has potential therapeutic applications for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have demonstrated that the compound can enhance cognitive function and memory, reduce inflammation and oxidative stress, and protect against neuronal damage.

properties

IUPAC Name

(4S)-6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12;/h3-4,7-8,11H,5-6,13H2,1-2H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGWECWQYNDBFZ-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OCCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)OCC[C@@H]2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

676134-25-1
Record name 2H-1-Benzopyran-4-amine, 3,4-dihydro-6-(1-methylethyl)-, hydrochloride (1:1), (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676134-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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